molecular formula C36H36F2O7 B10792939 [(1R,2R,6R,10S,11R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0^{1,10}.0^{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(3,4-difluorophenyl)acetate

[(1R,2R,6R,10S,11R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0^{1,10}.0^{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(3,4-difluorophenyl)acetate

Cat. No.: B10792939
M. Wt: 618.7 g/mol
InChI Key: LRDXUMVQEGWNQE-CSSMAMHQSA-N
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Description

The compound [(1R,2R,6R,10S,11R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0{1,10}.0{2,6}0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(3,4-difluorophenyl)acetate is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R,6R,10S,11R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0{1,10}.0{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(3,4-difluorophenyl)acetate typically involves multiple steps, including the formation of the pentacyclic core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model for understanding complex organic synthesis and stereochemistry.

Biology

In biology, the compound’s interactions with biological molecules are of interest. It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may have applications in drug development for treating various diseases, depending on its biological activity and mechanism of action.

Industry

In industry, the compound could be used in the development of new materials, catalysts, or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism by which [(1R,2R,6R,10S,11R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0{1,10}.0{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(3,4-difluorophenyl)acetate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [(1R,2R,6R,10S,11R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0{1,10}.0{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(3,4-difluorophenyl)acetate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C36H36F2O7

Molecular Weight

618.7 g/mol

IUPAC Name

[(1R,2R,6R,10S,11R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(3,4-difluorophenyl)acetate

InChI

InChI=1S/C36H36F2O7/c1-20(2)34-16-22(4)36-26(32(34)43-35(44-34,45-36)18-23-8-6-5-7-9-23)13-25(17-33(41)29(36)12-21(3)31(33)40)19-42-30(39)15-24-10-11-27(37)28(38)14-24/h5-14,22,26,29,32,41H,1,15-19H2,2-4H3/t22-,26+,29-,32-,33-,34+,35?,36-/m1/s1

InChI Key

LRDXUMVQEGWNQE-CSSMAMHQSA-N

Isomeric SMILES

C[C@@H]1C[C@@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC(=C(C=C6)F)F)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C

Canonical SMILES

CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C=C6)F)F)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C

Origin of Product

United States

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